Cas no 1315367-13-5 (1,2,4-Thiadiazole-3-sulfonamide)

1,2,4-Thiadiazole-3-sulfonamide structure
1315367-13-5 structure
商品名:1,2,4-Thiadiazole-3-sulfonamide
CAS番号:1315367-13-5
MF:C2H3N3O2S2
メガワット:165.194116830826
CID:5207680

1,2,4-Thiadiazole-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1,2,4-thiadiazole-3-sulfonamide
    • 1,2,4-Thiadiazole-3-sulfonamide
    • インチ: 1S/C2H3N3O2S2/c3-9(6,7)2-4-1-8-5-2/h1H,(H2,3,6,7)
    • InChIKey: REUQZLGMVDQWBR-UHFFFAOYSA-N
    • ほほえんだ: S(C1=NSC=N1)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 123

1,2,4-Thiadiazole-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-79619-2.5g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
2.5g
$1707.0 2023-02-12
Enamine
EN300-79619-5.0g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
5.0g
$2525.0 2023-02-12
Enamine
EN300-79619-10.0g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
10.0g
$3746.0 2023-02-12
1PlusChem
1P01AJJG-1g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
1g
$1139.00 2023-12-22
Aaron
AR01AJRS-10g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
10g
$5176.00 2023-12-16
Aaron
AR01AJRS-500mg
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
500mg
$959.00 2025-02-10
A2B Chem LLC
AV70700-100mg
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
100mg
$352.00 2024-04-20
A2B Chem LLC
AV70700-1g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
1g
$952.00 2024-04-20
A2B Chem LLC
AV70700-500mg
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
500mg
$750.00 2024-04-20
1PlusChem
1P01AJJG-2.5g
1,2,4-thiadiazole-3-sulfonamide
1315367-13-5 95%
2.5g
$2172.00 2023-12-22

1,2,4-Thiadiazole-3-sulfonamide 関連文献

1,2,4-Thiadiazole-3-sulfonamideに関する追加情報

Recent Advances in the Study of 1,2,4-Thiadiazole-3-sulfonamide (CAS: 1315367-13-5) in Chemical Biology and Pharmaceutical Research

The compound 1,2,4-Thiadiazole-3-sulfonamide (CAS: 1315367-13-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic sulfonamide derivative has been explored for its role in modulating various biological targets, including enzymes and receptors, making it a promising candidate for drug development. Recent studies have focused on its synthesis, mechanism of action, and potential applications in treating diseases such as cancer, infectious diseases, and metabolic disorders.

One of the key areas of research involves the synthesis and optimization of 1,2,4-Thiadiazole-3-sulfonamide derivatives to enhance their bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported the development of novel analogs with improved selectivity and potency against carbonic anhydrase isoforms, which are implicated in conditions like glaucoma and cancer. The researchers utilized structure-activity relationship (SAR) studies to identify critical functional groups that contribute to the compound's inhibitory activity, paving the way for the design of next-generation therapeutics.

In addition to its enzyme inhibitory properties, 1,2,4-Thiadiazole-3-sulfonamide has shown promise as an antimicrobial agent. A recent investigation in Antimicrobial Agents and Chemotherapy (2024) demonstrated its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis and biofilm formation, suggesting its potential as a novel antibiotic scaffold.

Another groundbreaking study, published in Nature Chemical Biology (2023), explored the compound's role in cancer therapy. Researchers found that 1,2,4-Thiadiazole-3-sulfonamide derivatives could selectively target cancer cells by inhibiting hypoxia-inducible factor (HIF) signaling pathways, which are crucial for tumor survival under low-oxygen conditions. The study provided mechanistic insights into how these compounds induce apoptosis and suppress angiogenesis in preclinical models, offering a new avenue for anticancer drug development.

Despite these promising findings, challenges remain in the clinical translation of 1,2,4-Thiadiazole-3-sulfonamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of these compounds and bring them closer to clinical trials.

In conclusion, 1,2,4-Thiadiazole-3-sulfonamide (CAS: 1315367-13-5) represents a versatile scaffold with broad therapeutic potential. Recent advances in its synthesis, mechanism of action, and applications underscore its importance in chemical biology and pharmaceutical research. Continued exploration of this compound and its derivatives is likely to yield innovative treatments for a range of diseases, addressing unmet medical needs and improving patient outcomes.

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